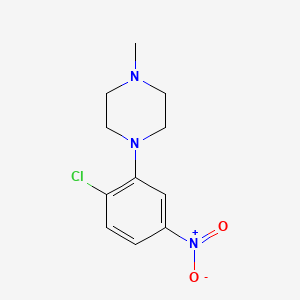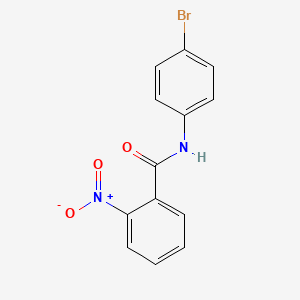![molecular formula C13H16ClN5O2 B5595896 6-chloro-5,7-dimethyl-2-[2-(4-morpholinyl)-2-oxoethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5595896.png)
6-chloro-5,7-dimethyl-2-[2-(4-morpholinyl)-2-oxoethyl][1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-5,7-dimethyl-2-[2-(4-morpholinyl)-2-oxoethyl][1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C13H16ClN5O2 and its molecular weight is 309.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.0992525 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
6-Chloro-5,7-dimethyl-2-[2-(4-morpholinyl)-2-oxoethyl][1,2,4]triazolo[1,5-a]pyrimidine belongs to a class of compounds that have been explored for their potential in synthesizing novel heterocyclic compounds. The chemical's structural complexity allows for the creation of various derivatives through reactions with different reagents, leading to compounds with potential biological activities. For example, the synthesis of novel triazolo[1,5-a]pyrimidine derivatives from biologically active morpholinone amine has been reported, highlighting the compound's role in developing antimicrobial agents (Prajapati, Vilapara, & Naliapara, 2014).
Antimicrobial Activity
Research into the antimicrobial properties of triazolo[1,5-a]pyrimidine derivatives, including those structurally related to this compound, has shown promising results. These compounds have been tested against various bacterial and fungal strains, displaying significant antimicrobial activities. This indicates the potential use of these compounds in developing new antimicrobial agents (Hossain & Bhuiyan, 2009).
Anticancer Potential
The exploration of triazolo[1,5-a]pyrimidine derivatives for anticancer applications has also been undertaken. Some derivatives have shown weak antitumor activity in vitro, suggesting the potential for further modification and optimization to enhance their anticancer properties (Badawey, 1996).
Nanoencapsulation for Enhanced Activity
Recent advancements include the nanoencapsulation of ruthenium(ii) complexes with triazolopyrimidine derivatives to improve their anticancer activity against melanoma cell lines. This approach not only enhances the efficacy of the compounds but also reduces toxicity to normal cells, showcasing the potential of nanoformulation in drug delivery systems (Fandzloch et al., 2020).
Anti-inflammatory and Analgesic Applications
Derivatives of triazolo[1,5-a]pyrimidines have been evaluated for their anti-inflammatory and analgesic activities. The synthesis of novel quinazolinone derivatives related to triazolo[1,5-a]pyrimidines has demonstrated potential as anti-inflammatory and analgesic agents, opening up new avenues for therapeutic applications (Farag et al., 2012).
Mechanism of Action
The mechanism of action of these compounds is primarily through the inhibition of CDK2, a protein kinase that is a target for cancer treatment . The compounds show significant inhibitory activity against CDK2/cyclin A2, with some compounds displaying potent dual activity against both the examined cell lines and CDK2 .
Future Directions
The future directions for these compounds could involve further optimization of their chemical structure to enhance their biological activity and selectivity for their target. Additionally, more detailed studies on their mechanism of action and safety profile would be needed to advance these compounds towards clinical use .
Properties
IUPAC Name |
2-(6-chloro-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN5O2/c1-8-12(14)9(2)19-13(15-8)16-10(17-19)7-11(20)18-3-5-21-6-4-18/h3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWVEPHBACBFKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC(=NN12)CC(=O)N3CCOCC3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-dimethyl-1-{4-methyl-5-[1-(3-thienylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5595815.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5595818.png)

![1-[3-(ethoxymethyl)-1-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide](/img/structure/B5595839.png)
![6-bromo-2-[(4-fluorobenzyl)thio]-3H-imidazo[4,5-b]pyridine](/img/structure/B5595842.png)
![1-ethyl-3-isopropyl-N-methyl-N-[3-(methylthio)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B5595845.png)
![4-methyl-3-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5595851.png)

![N-[2-(2-thienyl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5595856.png)

![8-[(5-acetyl-3-thienyl)carbonyl]-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5595871.png)
![5-ethyl-4,6-dimethyl-2-[(2-methylbenzyl)thio]nicotinonitrile](/img/structure/B5595877.png)
![N-[(3S*,4R*)-4-isopropyl-1-thieno[3,2-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide](/img/structure/B5595886.png)

